molecular formula C21H29ClN2O2 B5015808 N-[2-(2-chlorophenyl)ethyl]-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide

N-[2-(2-chlorophenyl)ethyl]-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide

Cat. No. B5015808
M. Wt: 376.9 g/mol
InChI Key: SOCQOXXANSSFPF-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)ethyl]-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide, also known as CX614, is a potent positive allosteric modulator of AMPA receptors. It was first synthesized in the late 1990s and since then has been extensively studied for its potential therapeutic applications. In

Scientific Research Applications

N-[2-(2-chlorophenyl)ethyl]-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and drug addiction. It has been shown to enhance synaptic plasticity and improve learning and memory in animal models of these disorders.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)ethyl]-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide involves its binding to the allosteric site of AMPA receptors, which enhances the activity of these receptors. This results in increased synaptic transmission and plasticity, which is thought to underlie its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on synaptic plasticity, this compound has been shown to have a number of other biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to increase the release of dopamine in the brain, which is thought to be involved in its effects on drug addiction.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-(2-chlorophenyl)ethyl]-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide for lab experiments is its potency and selectivity for AMPA receptors. This allows for precise manipulation of synaptic transmission and plasticity in neuronal networks. However, one limitation of this compound is its short half-life, which requires frequent administration in experiments.

Future Directions

There are a number of future directions for research on N-[2-(2-chlorophenyl)ethyl]-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide. One area of interest is its potential therapeutic applications in the treatment of drug addiction. Another area of interest is its potential use in cognitive enhancement and neuroprotection. Additionally, there is ongoing research on the development of more potent and selective positive allosteric modulators of AMPA receptors, which may have even greater therapeutic potential than this compound.
In conclusion, this compound is a potent positive allosteric modulator of AMPA receptors that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its mechanism of action involves its binding to the allosteric site of AMPA receptors, which enhances synaptic transmission and plasticity. While it has a number of advantages for lab experiments, such as its potency and selectivity, it also has limitations, such as its short half-life. There are a number of future directions for research on this compound, including its potential therapeutic applications in the treatment of drug addiction and cognitive enhancement.

Synthesis Methods

The synthesis of N-[2-(2-chlorophenyl)ethyl]-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide involves a multi-step process that starts with the reaction of 2-chloroethylamine with 2-chlorobenzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with cyclohexylmethylbromide to form the final product, this compound. The overall yield of this synthesis is approximately 20%.

properties

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-1-(cyclohexylmethyl)-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2O2/c22-19-9-5-4-8-17(19)12-13-23-21(26)18-10-11-20(25)24(15-18)14-16-6-2-1-3-7-16/h4-5,8-9,16,18H,1-3,6-7,10-15H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCQOXXANSSFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CC(CCC2=O)C(=O)NCCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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